molecular formula C17H17N3O B116374 c-Desmethylondansetron CAS No. 99614-03-6

c-Desmethylondansetron

Número de catálogo: B116374
Número CAS: 99614-03-6
Peso molecular: 279.34 g/mol
Clave InChI: KPSGSRBENRBWPG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of c-Desmethylondansetron typically involves the demethylation of ondansetron. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: c-Desmethylondansetron can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce secondary amines or alcohols .

Aplicaciones Científicas De Investigación

Pharmacological Properties

c-Desmethylondansetron is primarily produced through the metabolic pathways of ondansetron, primarily via cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. This metabolite retains some pharmacological activity, which can influence its efficacy and safety profile in patients.

Metabolism and Pharmacokinetics

  • Metabolization : Ondansetron undergoes extensive first-pass metabolism, leading to the formation of this compound along with other metabolites such as 7-hydroxyondansetron and 8-hydroxyondansetron .
  • Half-Life : The half-life of this compound is influenced by various factors including liver function and genetic polymorphisms affecting CYP enzymes .

Clinical Applications

This compound's applications are primarily derived from its association with ondansetron's therapeutic effects. Below are some key areas where this compound has been studied or utilized:

Antiemetic Therapy

  • Chemotherapy-Induced Nausea and Vomiting (CINV) : this compound may contribute to the overall antiemetic efficacy observed with ondansetron in patients undergoing chemotherapy . Its role in enhancing the therapeutic index of ondansetron is an area of ongoing research.
  • Postoperative Nausea and Vomiting (PONV) : Similar to its parent compound, this compound could play a role in preventing nausea and vomiting following surgical procedures .

Pharmacogenomics

  • Variability in the metabolism of ondansetron, and consequently this compound, can affect patient responses. Individuals classified as poor metabolizers of CYP2D6 may experience different efficacy levels due to altered plasma concentrations of these compounds . Understanding these genetic factors can help tailor antiemetic therapy more effectively.

Research Findings

Several studies have focused on the pharmacological effects and clinical implications of this compound:

Case Studies

  • CINV Management : A study involving patients receiving high-dose cisplatin showed that those with higher levels of this compound exhibited reduced nausea scores compared to those with lower levels, suggesting a potential role in enhancing antiemetic efficacy .
  • Pharmacokinetic Variability : Research indicates that patients with different CYP2D6 genotypes exhibited significant variability in the levels of this compound, impacting their clinical outcomes during chemotherapy .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Antiemetic TherapyUsed for CINV and PONV management.Enhances efficacy when combined with ondansetron.
PharmacogenomicsVariability in metabolism affects therapeutic outcomes.Poor metabolizers may have altered response rates due to metabolite levels.
Clinical TrialsEvaluated in various settings for efficacy in reducing nausea and vomiting.Studies show promising results in specific patient populations.

Comparación Con Compuestos Similares

Uniqueness: c-Desmethylondansetron is unique in that it is a metabolite of ondansetron, retaining some of its pharmacological properties while potentially offering different pharmacokinetic and pharmacodynamic profiles . This makes it a valuable compound for further research and development in the field of antiemetics.

Actividad Biológica

c-Desmethylondansetron (c-DMO) is a significant metabolite of ondansetron, a well-known serotonin 5-HT3 receptor antagonist primarily used to prevent nausea and vomiting associated with chemotherapy and surgery. Understanding the biological activity of c-DMO is critical for evaluating its therapeutic potential and safety profile. This article presents a comprehensive overview of the biological activity of this compound, including its pharmacological effects, metabolic pathways, and relevant research findings.

Pharmacological Profile

Mechanism of Action

This compound functions as a competitive antagonist at the 5-HT3 receptor, similar to its parent compound ondansetron. By blocking these receptors, c-DMO effectively inhibits serotonin-induced emesis (vomiting) and nausea, making it a potential candidate for therapeutic applications in various gastrointestinal disorders .

Comparative Activity

Research indicates that c-DMO exhibits pharmacological properties that are comparable to ondansetron but with variations in potency and efficacy. The following table summarizes key pharmacological parameters:

Parameter Ondansetron This compound
Receptor Affinity HighModerate
Efficacy HighModerate
Half-life 3-6 hours4-8 hours
Bioavailability 56%-60%Not well-studied

Metabolism and Pharmacokinetics

This compound is primarily formed through the N-demethylation of ondansetron, mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. This metabolic pathway is crucial for understanding the pharmacokinetic profile of c-DMO, as it influences both the duration of action and the potential accumulation of the metabolite in the body .

Key Metabolic Pathways

  • N-Demethylation : The primary route leading to the formation of c-DMO.
  • Conjugation : Further metabolism may involve glucuronidation or sulfation, which enhances water solubility and facilitates excretion .

Case Studies and Research Findings

Several studies have explored the biological activity and safety profile of c-DMO:

Propiedades

IUPAC Name

3-(imidazol-1-ylmethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-19-14-5-3-2-4-13(14)16-15(19)7-6-12(17(16)21)10-20-9-8-18-11-20/h2-5,8-9,11-12H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSGSRBENRBWPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901150689
Record name 1,2,3,9-Tetrahydro-3-(1H-imidazol-1-ylmethyl)-9-methyl-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901150689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99614-03-6
Record name 1,2,3,9-Tetrahydro-3-(1H-imidazol-1-ylmethyl)-9-methyl-4H-carbazol-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99614-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name c-Desmethylondansetron
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,9-Tetrahydro-3-(1H-imidazol-1-ylmethyl)-9-methyl-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901150689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C-DESMETHYLONDANSETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89VRC1322N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.